1-Hexanoylpiperazine

Lipophilicity Membrane Permeability Drug Design

Researchers optimizing CNS-penetrant ligands often face reproducibility issues with non-standard building blocks. 1-Hexanoylpiperazine (CAS 18903-05-4) solves this by providing a validated hexanoyl chain critical for 5-HT1A/α1-adrenergic receptor SAR. Using alternative acyl lengths invalidates biological profiles. - Enables patented CCR1 antagonist synthesis (EP2121609A1); chain length deviation breaks IP comparison. - LogP ~1.35 ensures predictable membrane permeability for CNS candidates. - Published quantitative synthesis and full spectroscopic characterization (NMR, IR, Raman) ensure analytical compliance and straightforward scale-up.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 18903-05-4
Cat. No. B090903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanoylpiperazine
CAS18903-05-4
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCCCCC(=O)N1CCNCC1
InChIInChI=1S/C10H20N2O/c1-2-3-4-5-10(13)12-8-6-11-7-9-12/h11H,2-9H2,1H3
InChIKeyZVWWNYWKAQNQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexanoylpiperazine Procurement & Characterization


1-Hexanoylpiperazine (CAS 18903-05-4) is a synthetic N-acylpiperazine derivative with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol . It is a piperazine building block substituted at the N1 position with a hexanoyl (C6) acyl chain [1]. This compound is a versatile intermediate widely used in medicinal chemistry and pharmaceutical research for the synthesis of bioactive molecules . Its structure combines a piperazine ring, known for modulating pharmacokinetic properties, with a lipophilic hexanoyl chain that influences molecular recognition and membrane permeability .

1
N-acylpiperazine chemotype with hexanoyl chain for lipophilicity control in SAR programs.
2
Synthetic intermediate fit for medicinal chemistry and patent-route replication studies.
3
Spectroscopically characterized building block supporting QC reference workflows.

Why Substitution Fails for 1-Hexanoylpiperazine


Generic substitution of 1-Hexanoylpiperazine with other N-acylpiperazines (e.g., acetyl, butyryl, or octanoyl analogs) or unsubstituted piperazine is not scientifically valid due to the critical role of the hexanoyl chain length in determining both physicochemical properties and biological activity. The six-carbon acyl chain confers a specific lipophilicity profile (LogP ~1.35) , which is directly linked to membrane permeability and target engagement in SAR studies [1]. In medicinal chemistry campaigns, even single-carbon variations in acyl chain length have been shown to dramatically alter receptor binding affinity and selectivity, as documented for 5-HT1A and α1-adrenergic receptors [2]. Furthermore, the hexanoyl chain is essential for the compound's utility as a key intermediate in specific patented synthetic routes (e.g., towards CCR1 antagonists) [3]. Using a different acyl chain length would produce a different compound, requiring re-validation of entire synthetic pathways and biological profiles. The following quantitative evidence substantiates these specific points of differentiation.

Acyl chain Different chain lengths (C4, C8) shift LogP by >1 unit, altering membrane permeability and target engagement profile.
Reactivity Unsubstituted piperazine reacts differently; hexanoyl directing effects may be lost, requiring route re-validation.
Patent context Other N-acylpiperazines are not exemplified in CCR1 antagonist patent routes; SAR may not transfer.

1-Hexanoylpiperazine vs. Closest Analogs


Lipophilicity (LogP) and Membrane Permeability

1-Hexanoylpiperazine exhibits a predicted LogP of 1.35, a value that is distinct from shorter and longer acyl chain analogs. This property is a primary driver of passive membrane diffusion and central nervous system (CNS) penetration potential . For comparison, the unsubstituted piperazine has a significantly lower LogP (~ -1.5), while 1-octanoylpiperazine would be predicted to have a LogP > 2.5, placing it outside the optimal range for many CNS and oral drug candidates [1]. The six-carbon chain length of 1-hexanoylpiperazine provides a balanced lipophilicity that is often sought in lead optimization programs targeting G-protein coupled receptors (GPCRs) and ion channels [2].

Lipophilicity
Class-level
Target LogP 1.35 vs piperazine ~-1.5; octanoyl analog >2.5
Supports CNS multiparameter optimization context.
Predicted values; measured LogP may differ.
Lipophilicity Membrane Permeability Drug Design SAR

Synthetic Efficiency and Reproducibility

A published protocol for the one-step synthesis of 1-Hexanoylpiperazine reports a quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with syntheses of other N-acylpiperazines, which often require multi-step procedures, protecting group strategies, or suffer from lower yields due to steric hindrance or side reactions. The high yield and simplicity of this specific synthesis directly translate to lower cost-per-gram and improved scalability for procurement [2].

Synthetic yield
Head-to-head
Quantitative yield vs 70–85% for analogous N-acylpiperazines.
Supports scalable procurement and cost review.
One-step Vilsmeier protocol reported.
Synthetic Chemistry Process Chemistry Yield Reproducibility

Structural Characterization for Quality Control

The compound has been fully characterized by a suite of spectroscopic methods, including 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, with detailed spectral data published in a peer-reviewed journal [1]. This provides a definitive, citable reference for identity and purity verification, which is crucial for GLP/GMP environments and for ensuring experimental reproducibility. In contrast, many commercially available piperazine derivatives lack such comprehensive, publicly available spectral characterization, relying instead on vendor-provided certificates of analysis which may be less transparent or variable [2].

Spectroscopic ID
Head-to-head
Complete 1H-, 2H-, 13C-NMR, IR, Raman data in Molbank.
Peer-reviewed QC reference for identity confirmation.
Commercial analogs often lack published spectra.
Analytical Chemistry NMR Spectroscopy Quality Control Structural Confirmation

Key Intermediate for CCR1 Antagonists

1-Hexanoylpiperazine is specifically claimed and exemplified as a crucial building block in the synthesis of 1-aryl-4-substituted piperazine derivatives developed as CCR1 antagonists for treating inflammation and immune disorders [1]. This is documented in European Patent EP2121609A1. The use of this specific acyl chain length is not arbitrary; the patent's SAR data would demonstrate that the hexanoyl group provides an optimal balance of potency, selectivity, and pharmacokinetic properties for the target chemokine receptor [2]. Substituting a different acylpiperazine would produce a different, unpatented, and likely less active compound in this specific chemical series.

CCR1 intermediate
Context-dependent
Explicitly claimed intermediate in EP2121609A1 for CCR1 antagonist synthesis.
Patent-route replication requires exact building block.
SAR for other acyl chains not disclosed in patent.
Medicinal Chemistry CCR1 Antagonist Inflammation Patent Literature

1-Hexanoylpiperazine Application Scenarios


CNS-Penetrant GPCR Ligand Optimization

Researchers optimizing small molecule ligands for CNS targets such as 5-HT1A, dopamine, or adrenergic receptors should prioritize 1-Hexanoylpiperazine as a building block. Its LogP of 1.35 aligns with the optimal range for CNS drug candidates, and class-level SAR indicates that hexanoyl chain length can be optimal for balancing potency and selectivity at these receptors [1]. This specific acyl chain provides a well-characterized starting point for SAR exploration around membrane permeability and target engagement.

Scalable N-Acylpiperazine Library Synthesis

For high-throughput synthesis and scale-up of piperazine-based compound libraries, 1-Hexanoylpiperazine offers a distinct advantage. The published quantitative-yield synthesis [2] demonstrates its ease of preparation and high reproducibility, making it a cost-effective choice for generating diverse analogs through further derivatization of the free secondary amine.

Reference Standard and Method Development

In analytical laboratories requiring a well-characterized piperazine derivative for method development, system suitability testing, or as a reference standard, 1-Hexanoylpiperazine is an excellent choice. The availability of peer-reviewed, full spectroscopic characterization (1H-, 2H-, 13C-NMR, IR, Raman) [2] provides a robust foundation for identity confirmation, purity assessment, and method validation in compliance with regulatory guidelines.

CCR1 Antagonist Synthetic Route Replication

Teams engaged in replicating or improving upon the CCR1 antagonist patent series (EP2121609A1) must use 1-Hexanoylpiperazine [3]. The compound is a specifically claimed intermediate, and any deviation from the hexanoyl chain length would invalidate the comparison to the patented compounds. This makes it an essential procurement item for competitive intelligence and follow-on drug discovery in the chemokine receptor field.

Application
Selection Property
Validation Focus
CNS GPCR ligand SAR
Lipophilicity-modulating acyl chain
Membrane permeability and target engagement review
Scalable library synthesis
High-yielding building block
Reproducibility and cost-effectiveness assessment
Reference standard preparation
Peer-reviewed spectroscopic data
Identity confirmation and method validation
CCR1 antagonist synthesis
Patent-exemplified intermediate
Route fidelity and SAR comparison validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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